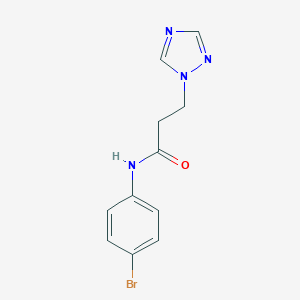
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTP is a triazole-based compound that belongs to the class of azole antifungal drugs.
作用机制
The mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes. This results in the disruption of the fungal cell membrane, leading to cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antifungal and antibacterial activities. However, this compound has limitations as well. It has been found to exhibit cytotoxic effects on certain cell lines, making it unsuitable for certain types of experiments.
未来方向
There are several future directions for research on N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the investigation of this compound as a potential therapeutic agent for parasitic infections. Further studies are also needed to fully understand the mechanism of action of this compound and its potential as a cancer therapy.
合成方法
The synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole-1-carboxylic acid to form N-(4-bromophenyl)-1H-1,2,4-triazole-1-carboxamide. This intermediate is then reacted with 3-bromo-1-propanol to form this compound. The reaction scheme is as follows:
科学研究应用
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antifungal, antibacterial, and anticancer activities. This compound has also been shown to inhibit the growth of certain parasites, making it a potential candidate for the treatment of parasitic infections.
属性
IUPAC Name |
N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXXPZSZBJJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B497285.png)
![4-chloro-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497287.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497291.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497293.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497298.png)
![1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-1H-benzimidazole](/img/structure/B497299.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B497301.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B497302.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B497303.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497305.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B497307.png)
![Benzo[1,3]dioxol-5-yl-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B497308.png)